Monomethyl phthalate O-beta-D-glucuronide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monomethyl phthalate O-beta-D-glucuronide typically involves the glucuronidation of monomethyl phthalate. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to monomethyl phthalate . The reaction conditions often include a buffered aqueous solution and a suitable cofactor such as UDP-glucuronic acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Monomethyl phthalate O-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can result in the formation of alcohols.
Substitution: This reaction can involve the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Monomethyl phthalate O-beta-D-glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of phthalates.
Biology: Studied for its role in metabolic pathways and its impact on cellular processes.
Industry: Utilized in the production of various consumer goods, including plastics and personal care products.
Mechanism of Action
The mechanism of action of Monomethyl phthalate O-beta-D-glucuronide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Monomethyl phthalate O-beta-D-glucuronide can be compared with other similar compounds, such as:
Monomethyl Phthalate: Lacks the glucuronide moiety, making it less water-soluble and less readily excreted.
Dimethyl Phthalate O-|A-D-Glucuronide: Contains two methyl groups, which may alter its biochemical properties and interactions.
Monoethyl Phthalate O-|A-D-Glucuronide: Contains an ethyl group instead of a methyl group, affecting its metabolic pathway and excretion.
This compound is unique due to its specific glucuronidation, which enhances its solubility and excretion, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c1-23-13(21)6-4-2-3-5-7(6)14(22)25-15-10(18)8(16)9(17)11(24-15)12(19)20/h2-5,8-11,15-18H,1H3,(H,19,20)/t8-,9-,10+,11-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJXKMHXOVKBEK-AOVQSLKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858104 |
Source
|
Record name | 1-O-[2-(Methoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53819-80-0 |
Source
|
Record name | 1-O-[2-(Methoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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